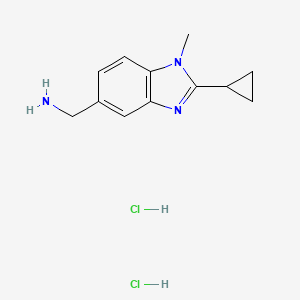
(2-cyclopropyl-1-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride
説明
(2-cyclopropyl-1-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C12H17Cl2N3 and its molecular weight is 274.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2-cyclopropyl-1-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride is a member of the benzimidazole class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing data from various research studies and reviews to present a comprehensive overview.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C12H17Cl2N3 |
| Molecular Weight | 274.19 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 110209396 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Safety Information
The compound is classified as harmful if swallowed and can cause skin irritation. Safety data sheets are recommended for handling procedures .
Anticancer Properties
Recent studies have shown that derivatives of benzimidazole, including compounds similar to this compound, exhibit significant anticancer activity. For instance, research on related compounds demonstrated potent inhibitory effects against various cancer cell lines:
- IC50 Values :
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific protein kinases and other cellular pathways. For example:
- Kinase Inhibition : Compounds in this class have been shown to inhibit key kinases involved in cancer proliferation and survival, such as FGFR and EGFR, with IC50 values indicating strong enzymatic inhibition .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzimidazole derivatives. Key findings include:
- The presence of certain substituents at specific positions on the benzodiazole ring significantly enhances biological activity.
- Modifications in the cyclopropyl group can also influence potency and selectivity against cancer cell lines .
Study 1: In Vitro Efficacy
A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated:
| Cell Line | IC50 (nM) |
|---|---|
| H1975 | 25.3 |
| PC9 | 38.6 |
| HCC827 | 22.0 |
These findings suggest that this compound may be a promising candidate for further development in cancer therapeutics .
Study 2: In Vivo Studies
In vivo studies have also been conducted to assess the pharmacokinetics and therapeutic potential of similar compounds. These studies typically report on:
特性
IUPAC Name |
(2-cyclopropyl-1-methylbenzimidazol-5-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-15-11-5-2-8(7-13)6-10(11)14-12(15)9-3-4-9;;/h2,5-6,9H,3-4,7,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMYRRJFJWVXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CN)N=C1C3CC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803603-43-1 | |
| Record name | (2-cyclopropyl-1-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















